4-Bromobenzyl (E)-2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate
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Overview
Description
4-Bromobenzyl (E)-2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate is a complex organic compound that features a bromobenzyl group, an aminopropenyl chain, and a hydroxy-methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzyl (E)-2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate typically involves multi-step organic reactions. A common approach might include:
Formation of the bromobenzyl intermediate: This can be achieved by bromination of benzyl alcohol.
Synthesis of the aminopropenyl chain: This step may involve the reaction of an appropriate aldehyde with an amine to form the propenyl chain.
Coupling reactions: The final step involves coupling the bromobenzyl intermediate with the aminopropenyl chain and the hydroxy-methoxybenzoate moiety under suitable conditions, such as using a base and a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could target the double bond in the propenyl chain.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: May be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Drug Development:
Industry
Material Science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl derivatives: Compounds with similar bromobenzyl groups.
Aminopropenyl compounds: Molecules featuring the aminopropenyl chain.
Hydroxy-methoxybenzoates: Compounds with similar benzoate moieties.
Uniqueness
The uniqueness of 4-Bromobenzyl (E)-2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H18BrNO4 |
---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
(4-bromophenyl)methyl 2-[(E)-3-aminoprop-1-enyl]-6-hydroxy-4-methoxybenzoate |
InChI |
InChI=1S/C18H18BrNO4/c1-23-15-9-13(3-2-8-20)17(16(21)10-15)18(22)24-11-12-4-6-14(19)7-5-12/h2-7,9-10,21H,8,11,20H2,1H3/b3-2+ |
InChI Key |
SBCGSONZHZWLKN-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)O)C(=O)OCC2=CC=C(C=C2)Br)/C=C/CN |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)C(=O)OCC2=CC=C(C=C2)Br)C=CCN |
Origin of Product |
United States |
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